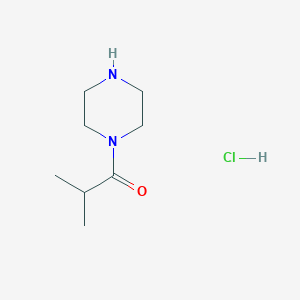

2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride

説明

特性

IUPAC Name |

2-methyl-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(2)8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNGUCURTKUYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 2-methylpropan-1-one with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: 2-Methyl-1-(piperazin-1-yl)propan-1-ol.

Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula for 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride is CHNO·HCl, with a molecular weight of 192.69 g/mol. The synthesis typically involves the reaction of piperazine with 2-methylpropanoyl chloride, followed by the formation of the hydrochloride salt to enhance stability and solubility.

Synthetic Route Overview

- Formation of Intermediate : Reaction of 2-methylpropanoyl chloride with piperazine.

- Hydrochloride Salt Formation : Conversion of the free base into its hydrochloride form.

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent, particularly due to its interaction with various neurotransmitter receptors. Its structural similarity to known pharmacological agents makes it a candidate for further investigation in drug development.

Neuropharmacology

Research indicates that this compound interacts with neurotransmitter systems, particularly:

- Acetylcholine Receptors : It inhibits acetylcholinesterase, leading to increased levels of acetylcholine, which may enhance cholinergic transmission.

- GABA Receptors : The compound acts as an agonist, potentially enhancing inhibitory neurotransmission.

Antimicrobial Activity

Studies have demonstrated moderate antimicrobial effects against various pathogens:

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | 10 | E. coli, Pseudomonas aeruginosa |

| Control (Ciprofloxacin) | 0.21 | E. coli, Pseudomonas aeruginosa |

This suggests potential applications in treating bacterial infections.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits cytotoxicity against human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 22 |

These results indicate that it may have potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine ring is known for modulating receptor activity, while the methyl group enhances binding affinity.

作用機序

The mechanism of action of 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-methyl-1-(piperazin-1-yl)propan-1-one hydrochloride with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and biological activities:

Key Observations:

Structural Modifications and Activity: Piperazine vs. CNS effects) . Aromatic Substituents: Phenoxy (e.g., 2-(3-methylphenoxy)-derivative) or benzothiophene groups (compound 7e) enhance lipophilicity, improving CNS penetration . Heterocyclic Additions: Pyrazole and tolyl groups in CIBA 1002-Go confer catecholamine-depleting effects, likely via adrenergic receptor interactions .

Pharmacological Diversity: Serotonergic Activity: Compound 7e’s high 5-HT1A affinity contrasts with the catecholamine-focused activity of CIBA 1002-Go, highlighting substituent-driven receptor selectivity . Designer Cathinones: N-ethyl-2-amino derivatives (e.g., methylenedioxyphenyl variant) exhibit stimulant properties, diverging from piperazine-based compounds’ neuromodulatory roles .

生物活性

2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its biological activity, and a propanone group that contributes to its chemical reactivity. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety enhances binding affinity to neurotransmitter receptors, potentially influencing neurochemical pathways. This interaction can lead to various pharmacological effects, including:

- Antimicrobial Activity: Exhibits potential against various bacterial strains.

- Antiviral Properties: Shows promise in inhibiting viral replication.

- Cytotoxic Effects: Demonstrated cytotoxicity in certain cancer cell lines.

Biological Activity Overview

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections.

Cytotoxicity in Cancer Cells

Research conducted on the MCF-7 breast cancer cell line revealed that this compound reduced cell viability significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 5.56 µM, suggesting potent anticancer properties.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have been tested for their ability to modulate biological pathways involved in cancer progression and microbial resistance.

Table: Summary of Biological Activities

| Study | Activity Evaluated | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli |

| Study 2 | Cytotoxicity | IC50 = 5.56 µM on MCF-7 cells |

| Study 3 | Antiviral | Significant reduction in viral load |

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride in laboratory settings?

A common approach involves coupling a piperazine derivative with a ketone precursor under acidic conditions. For example, in analogous piperazine-ketone syntheses, trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to facilitate coupling, followed by hydrolysis with NaOH (pH 12–13) to isolate the product. The free base is then converted to the hydrochloride salt via HCl gas treatment in diethyl ether, yielding ~60% purity after filtration . Optimization may require adjusting reaction time (e.g., 48 hours at 50°C) or solvent polarity to improve yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement, especially with high-resolution crystallographic data to resolve piperazine ring conformations and chloride ion placement .

- NMR spectroscopy : Analyze proton splitting patterns (e.g., δ 2.5–3.5 ppm for piperazine protons) and carbonyl carbon signals (~200 ppm in NMR) to confirm the ketone-piperazine linkage.

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity, referencing retention times against certified standards .

Q. What safety precautions are critical when handling this compound?

- Ventilation : Work in a fume hood to avoid inhalation of fine hydrochloride salt particles .

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Storage : Store in airtight containers under dry, inert conditions (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?

- Assay validation : Cross-check results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity. For example, piperazine derivatives often exhibit off-target activity at adrenergic or serotonin receptors, requiring competitive binding studies .

- Structural analogs : Compare data with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify trends in substituent effects on affinity .

Q. What strategies improve reaction yields during scale-up synthesis?

- Catalysis : Test Lewis acids (e.g., ZnCl) to accelerate piperazine-ketone coupling.

- Solvent optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, but monitor for side reactions like N-alkylation .

- Workup modifications : Use liquid-liquid extraction with brine to remove unreacted amines, followed by recrystallization from ethanol/water mixtures to enhance purity .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic stability of the ketone group.

- Molecular Dynamics (MD) : Simulate interactions between the hydrochloride salt and aqueous environments to optimize solubility profiles .

- QSAR models : Corporate substituent electronic parameters (e.g., Hammett σ values) to predict metabolic stability in hepatic microsome assays .

Q. What analytical techniques are suitable for detecting degradation products under accelerated storage conditions?

- LC-MS/MS : Identify hydrolyzed products (e.g., free piperazine or methylpropanone fragments) using high-resolution mass spectrometry.

- TGA/DSC : Monitor thermal degradation profiles (e.g., >150°C) to assess stability under stress conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?

- Multi-technique validation : If X-ray data suggests a planar piperazine ring but NMR indicates chair conformations, reconcile results by analyzing temperature-dependent NMR spectra to detect conformational flexibility .

- Neutron diffraction : Resolve hydrogen atom positions unambiguously in cases where X-ray data lacks precision for proton placement .

Q. What experimental controls are essential to ensure reproducibility in pharmacological studies?

- Negative controls : Include non-piperazine analogs (e.g., morpholine derivatives) to rule out nonspecific effects.

- Buffer controls : Account for pH-dependent solubility changes (e.g., hydrochloride salt dissociation in PBS vs. Tris buffers) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。